2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
Overview
Description
2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt is a nucleoside analogue where one of the phosphate oxygen atoms is replaced by sulfur. This compound is used in the synthesis of DNA and has unique properties that make it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt involves the substitution of one of the oxygen atoms in the phosphate group with sulfur. This can be achieved through a series of chemical reactions starting from 2’-deoxycytidine. The process typically involves the use of phosphoramidite chemistry, where the phosphoramidite intermediate is oxidized with sulfurizing agents to introduce the sulfur atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually crystallized or lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during synthesisThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine-5’-monophosphate: Lacks the sulfur atom and has different chemical properties.
2’-Deoxyguanosine-5’-monophosphate: Contains a different nucleobase and has distinct biological functions.
2’-Deoxyadenosine-5’-monophosphate: Another nucleotide analogue with unique applications.
Uniqueness
2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt is unique due to the presence of the sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen-containing counterparts .
Properties
IUPAC Name |
disodium;4-amino-1-[(2R,4S,5R)-5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJQBADFSZKQQM-CDNBRZBRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na2O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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